(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamic acid

Hydrogen bonding Molecular recognition Physicochemical property differentiation

Addressing the synthetic inefficiency of multi-step routes to gliptin intermediates, this pyrimidinedione carbamic acid provides the critical 4-position nitrogen vector for direct carbamate bond formation. Eliminate 2 synthetic steps compared to the carboxylic acid analog (1-methylorotic acid) for alogliptin and trelagliptin pathway synthesis. Key specifications for procurement: • Enables one-step amine coupling to (R)-tert-butyl 3-aminopiperidine-1-carboxylate for DPP-4 inhibitor intermediate assembly. • Purity ≥95% (HPLC) with residual solvent certification to ensure compatibility with downstream biophysical fragment screening. • Supplied with LC-MS documentation confirming absence of des-carboxy degradation product.

Molecular Formula C6H7N3O4
Molecular Weight 185.14 g/mol
Cat. No. B15245553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamic acid
Molecular FormulaC6H7N3O4
Molecular Weight185.14 g/mol
Structural Identifiers
SMILESCN1C(=O)C=C(NC1=O)NC(=O)O
InChIInChI=1S/C6H7N3O4/c1-9-4(10)2-3(7-5(9)11)8-6(12)13/h2,8H,1H3,(H,7,11)(H,12,13)
InChIKeyCRDKEOWXUUTANZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamic Acid – Procurement-Grade Structural and Functional Baseline for the Gliptin-Core Carbamate Building Block


(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamic acid (CAS 875802-39-4; MW 185.14 g/mol; C₆H₇N₃O₄) is a heterocyclic pyrimidinedione bearing a carbamic acid substituent at the 4-position . It belongs to the class of N1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine derivatives, a scaffold that constitutes the core pharmacophore of the marketed dipeptidyl peptidase-4 (DPP-4) inhibitors alogliptin and trelagliptin [1]. The compound is primarily utilized as a synthetic intermediate and fragment building block in medicinal chemistry programs targeting DPP-4 and related serine proteases . Its closest structural analog is 1-methylorotic acid (1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid; CAS 705-36-2; MW 170.12 g/mol), which bears a carboxylic acid rather than a carbamic acid at C4 [2].

Carbamate linkage synthesis. Supports direct amine coupling at the C4 nitrogen for gliptin-core intermediates.
Fragment-based screening. Minimal pharmacophoric fragment for DPP-4 S1 pocket occupancy studies.
Storage-conditional procurement. Requires desiccated, cool storage to mitigate reported carbamic acid lability.

Why 1-Methylorotic Acid or Generic Pyrimidinedione Carboxylic Acids Cannot Substitute for (1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamic Acid in Gliptin-Focused Synthesis


Despite sharing the identical heterocyclic core, 1-methylorotic acid and the target carbamic acid are not functionally interchangeable in DPP-4 inhibitor synthesis and fragment-based discovery workflows. The carboxylic acid at C4 lacks the endocyclic nitrogen atom present in the carbamic acid moiety, which is essential for direct conversion to the N-Boc-3-aminopiperidine carbamate linkage found in alogliptin (IC₅₀ < 10 nM vs. DPP-4) and trelagliptin intermediates . Substituting the carboxylic acid congener forces a multi-step reduction–amination–protection sequence, whereas the carbamic acid variant enables direct carbamate/urea bond formation at the 4-position nitrogen [1]. Furthermore, the carbamic acid group confers an additional hydrogen-bond donor (3 vs. 2) and a distinct pKa profile that alters solubility, ionization state, and target engagement in biochemical assays . The quantitative evidence below substantiates that these differences translate into measurable divergence in synthetic step count, molecular recognition, and procurement specificity for gliptin-focused programs.

Target: Carbamic acid (C4 –NHCOOH)
Analog: 1-Methylorotic acid (C4 –COOH)
Lacks the endocyclic nitrogen at C4. Direct carbamate formation is not possible; a multi-step reduction–amination sequence is required, diverging synthetically and pharmacophorically.
Hydrogen-bond donor profile: 3 donors
Analog profile: 2 donors
The additional H-bond donor alters molecular recognition and binding pose. Ionization state at assay pH may shift, confounding charge-dependent readouts.
Stability: Carbamic acid liability
Analog: Resonance-stabilized carboxylic acid
Class-level decarboxylation risk is higher. Storage and handling requirements differ; cold-chain procurement may be needed, unlike for the robust carboxylic acid analog.

Quantitative Differentiation Evidence: (1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamic Acid Versus Closest Analogs


Hydrogen-Bond Donor Capacity and Molecular Recognition: Carbamic Acid vs. Carboxylic Acid at C4

The carbamic acid derivative possesses three hydrogen-bond donors (two N–H, one O–H), whereas 1-methylorotic acid possesses only two (one N–H, one O–H) . The additional donor arises from the carbamic N–H group, which is absent in the carboxylic acid congener. This difference is structurally consequential because the 4-position nitrogen is the atom through which the piperidine carbamate linkage is constructed in both alogliptin and trelagliptin . Procurement of the carbamic acid building block preserves this nitrogen for direct elaboration; procurement of the carboxylic acid does not.

H-Bond Donor Capacity
Class-level inference
Target: 3 H-bond donors (C₆H₇N₃O₄). Comparator: 2 donors (C₆H₆N₂O₄). Δ = +1 donor; also +1 nitrogen atom at C4.
Supports molecular recognition differentiation review.
Data to verify; computed from chemical structures.
Hydrogen bonding Molecular recognition Physicochemical property differentiation

Synthetic Step-Count Efficiency: Direct Carbamate Formation Versus Carboxylic Acid Reduction–Amination Sequence

In the synthesis of DPP-4 inhibitor intermediates, the target carbamic acid can be directly converted to the N-Boc-3-aminopiperidine carbamate (CAS 1246610-74-1 or 1799608-63-1) through amine coupling at the carbamic acid carbonyl . The carboxylic acid analog (1-methylorotic acid) requires a three-step sequence: (i) reduction to the alcohol, (ii) conversion to a leaving group, and (iii) nucleophilic displacement with an amine — or alternatively, Curtius rearrangement to the isocyanate followed by trapping — to install the nitrogen at C4 [1]. The direct route using the carbamic acid building block reduces the synthetic sequence by a minimum of 2 steps and avoids protecting-group manipulations on the pyrimidine core.

Synthetic Step Efficiency
Supporting evidence
Target: 1 step to N-linked carbamate. Comparator: ≥3 steps. Δ ≥ 2 synthetic steps eliminated.
Directly impacts synthesis route design and yield.
Solution-phase coupling; method context.
Synthetic efficiency Gliptin intermediate Carbamate linkage

Molecular Weight and Topological Polar Surface Area Differentiation for Permeability and Solubility Profiling

The target compound has a molecular weight of 185.14 g/mol and an estimated topological polar surface area (tPSA) of approximately 112 Ų (carbamic acid + pyrimidinedione core), compared to 170.12 g/mol and ~92 Ų for 1-methylorotic acid [1]. The higher molecular weight and tPSA of the carbamic acid reflect the additional nitrogen and oxygen atoms in the carbamic acid group. In fragment-based drug discovery, these differences shift the compound into a distinct region of property space: the carbamic acid is closer to the 'rule-of-three' upper boundary (MW < 300), while the carboxylic acid remains in a lower-MW bin more typical of very small fragments. This affects library design, solubility screening, and the interpretation of fragment hit rates [2].

MW & tPSA Differentiation
Class-level inference
Target: MW 185.14, tPSA ~112 Ų. Comparator: MW 170.12, tPSA ~92 Ų. Δ MW = +15.02; Δ tPSA ≈ +20 Ų.
Shifts compound into a distinct fragment property bin.
Computed properties; context-dependent interpretation.
Drug-likeness ADME profiling Physicochemical comparator

Ionization State and pH-Dependent Solubility: Carbamic Acid pKa Compared with 1-Methylorotic Acid

Carbamic acids typically exhibit a pKa for the carboxyl proton in the range of 5.0–6.5, approximately 0.5–1.5 log units higher (weaker acid) than analogous aromatic carboxylic acids such as 1-methylorotic acid (predicted pKa ~3.5–4.5 for the carboxylic acid proton) [1]. This pKa shift means that at physiological pH (7.4), the carbamic acid is predominantly neutral (zwitterionic form possible via the pyrimidine N–H), whereas 1-methylorotic acid is largely ionized (carboxylate anion). This differential ionization has direct consequences for membrane permeability, protein binding, and solubility in biorelevant media [2]. For chemical procurement, the carbamic acid may require different storage conditions (e.g., desiccated, cool temperature) to prevent premature decarboxylation, which is accelerated under basic conditions relative to the carboxylic acid.

Ionization State (pKa)
Class-level inference
Target: Estimated pKa ~5.0–6.5 (neutral/zwitterionic). Comparator: pKa ~3.5–4.5 (anionic). Δ pKa ≈ +1.0 to +2.0.
Affects charge-dependent assay readouts and solubility.
Predicted values; experimental pKa not published.
Ionization constant pH-dependent solubility Acid-base profile

Decarboxylation Stability: Carbamic Acid Versus Carboxylic Acid Under Thermal and Aqueous Stress

1-Methylorotic acid has been shown to undergo uncatalyzed decarboxylation with a half-life (t₁/₂) of approximately 78 million years in neutral aqueous solution at room temperature, as established by Radzicka and Wolfenden [1]. The monoanion of 1-methylorotate decarboxylates at a similar rate to the uncharged acid, indicating that the carboxylic acid group is kinetically stabilized by resonance within the pyrimidinedione ring [1]. By contrast, carbamic acids are inherently less stable toward decarboxylation because the carbamic acid functional group (–NHCOOH) lacks the resonance stabilization of a carboxylate; thermal or base-catalyzed decarboxylation of carbamic acids to the corresponding amine is a well-established reaction in organic chemistry [2]. This differential stability profile has practical implications: the carbamic acid must be stored under anhydrous, cool conditions to prevent degradation, whereas 1-methylorotic acid is comparatively robust.

Decarboxylation Stability
Class-level inference
Target: Expected to be substantially less stable. Comparator: t₁/₂ ≈ 78 million years (1-methylorotic acid). Qualitative difference only.
Impacts storage requirements and procurement planning.
Data to verify; class-level carbamic acid behavior.
Thermal stability Decarboxylation kinetics Storage and handling

DPP-4 Pharmacophore Embedding: Carbamic Acid Core as Direct Precursor to Nanomolar Gliptin Scaffolds

The 1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine core is the central pharmacophore of alogliptin, a marketed DPP-4 inhibitor with an IC₅₀ of <10 nM and >10,000-fold selectivity over DPP-8 and DPP-9 . The carbamic acid variant represents the minimal fragment that retains the nitrogen atom at C4 required for piperidine carbamate attachment, which is the critical structural feature for DPP-4 binding as confirmed by X-ray co-crystallography [1]. 1-Methylorotic acid, although sharing the same core, cannot directly present this nitrogen for binding or for synthetic elaboration into the full gliptin scaffold. In fragment-based screening, the carbamic acid fragment would occupy the S1 pocket of DPP-4, whereas the carboxylic acid fragment would present a different pharmacophoric vector and ionization state to the enzyme active site [2].

DPP-4 Pharmacophore Embedding
Supporting evidence
Target presents C4 nitrogen for direct elaboration to alogliptin core (reported IC₅₀
Critical for gliptin-focused fragment elaboration.
Structural interpretation based on X-ray co-crystallography studies.
DPP-4 inhibition Gliptin pharmacophore Fragment-based drug design

Prioritized Procurement and Application Scenarios for (1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamic Acid


Fragment-Based DPP-4 Inhibitor Screening Libraries

The carbamic acid scaffold is the minimal fragment that preserves the full 4-position nitrogen vector required for elaboration into gliptin-class DPP-4 inhibitors. Inclusion in fragment screening decks enables direct detection of binding to the DPP-4 S1 pocket via NMR or SPR, without the confounding negative charge of the carboxylic acid analog [1]. Procurement for this purpose should specify purity ≥95% (HPLC) and residual solvent certification, as trace DMSO or DMF can interfere with biophysical assays [2].

Synthesis of Alogliptin and Trelagliptin Key Intermediates

The compound serves as a direct precursor for the (R)-tert-butyl 1-(3-(2-cyanobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-ylcarbamate intermediate (CAS 1246610-74-1) used in alogliptin manufacturing, and its 2-cyano-5-fluorobenzyl analog (CAS 1799608-63-1) for trelagliptin [1]. The carbamic acid nitrogen enables one-step amine coupling, eliminating 2 synthetic steps vs. the carboxylic acid route. Batch procurement should verify the absence of des-carboxy degradation products via LC-MS before use in regulated intermediate manufacture.

Custom Fragment Library Design with Enhanced H-Bond Donor Capacity

With three hydrogen-bond donors, this compound occupies a distinct region of fragment chemical space compared to the two-donor carboxylic acid analog. Fragment library curators can leverage this property to enrich screening decks with donor-rich pyrimidinedione fragments that probe polar sub-pockets in target proteins [1]. The higher molecular weight (185.14 vs. 170.12) and tPSA shift place it in a different property bin, enabling complementary coverage of fragment space.

Chemical Biology Probe Synthesis with Traceless Linker Strategy

The carbamic acid group can be used as a traceless linker via decarboxylative coupling or Curtius rearrangement to generate the free 4-amino-pyrimidinedione for subsequent bioconjugation or probe synthesis [1]. This reactivity is not accessible from the carboxylic acid analog without complete functional group interconversion. Storage at –20°C under argon with desiccant is recommended to prevent premature decarboxylation, given the inherent thermal lability of the carbamic acid functionality [2].

Application
Selection Property
Validation Focus
Fragment-based DPP-4 screening
4-position nitrogen vector for S1 pocket binding
Purity-level selection and residual solvent review
Gliptin intermediate synthesis
Direct carbamate bond formation at C4
Absence of des-carboxy degradation products
Custom fragment library design
Enhanced H-bond donor capacity and property bin
Complementary coverage of fragment chemical space
Chemical biology probe synthesis
Traceless linker via decarboxylative coupling
Storage conditions to prevent premature lability
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